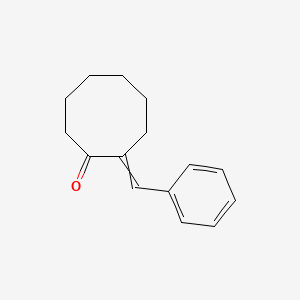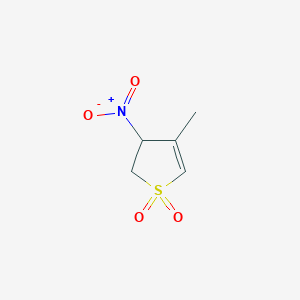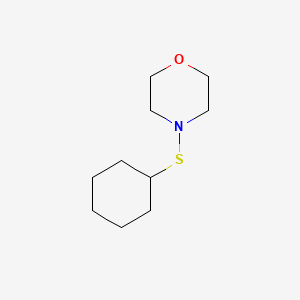
4-Cyclohexylsulfanylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexylsulfanylmorpholine is an organic compound that features a morpholine ring substituted with a cyclohexylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylsulfanylmorpholine typically involves the reaction of morpholine with cyclohexylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: 4-Cyclohexylsulfanylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Cyclohexylsulfoxide morpholine, cyclohexylsulfone morpholine.
Reduction: Cyclohexylmorpholine.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
4-Cyclohexylsulfanylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Cyclohexylsulfanylmorpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Cyclohexylmorpholine: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
4-Methylsulfanylmorpholine: Features a methylsulfanyl group instead of a cyclohexylsulfanyl group, leading to variations in steric and electronic effects.
Uniqueness: 4-Cyclohexylsulfanylmorpholine is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable compound for specific synthetic and research applications.
特性
CAS番号 |
42267-53-8 |
|---|---|
分子式 |
C10H19NOS |
分子量 |
201.33 g/mol |
IUPAC名 |
4-cyclohexylsulfanylmorpholine |
InChI |
InChI=1S/C10H19NOS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10H,1-9H2 |
InChIキー |
QCCDKWURVQIMDJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)SN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


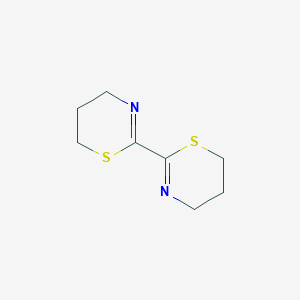
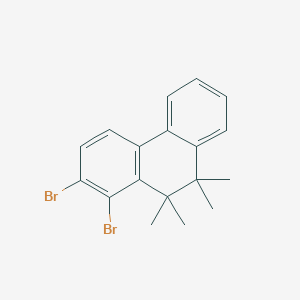
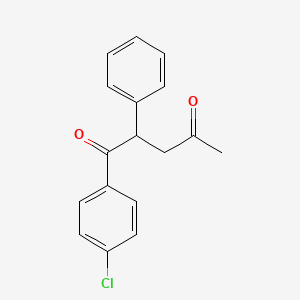
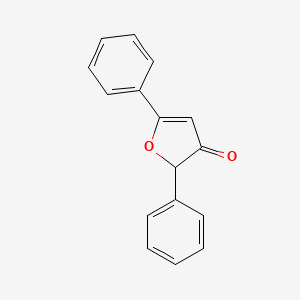
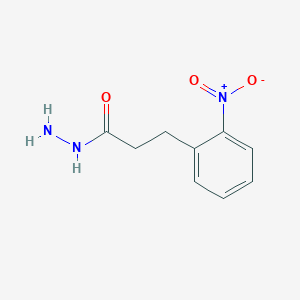
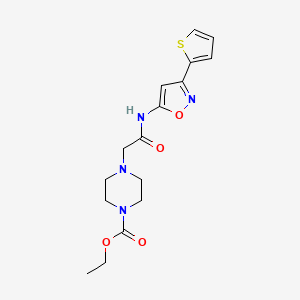
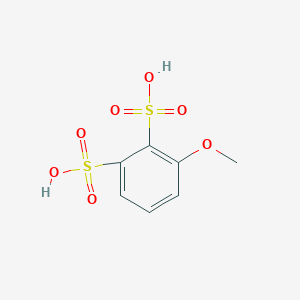
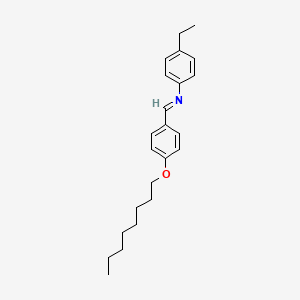
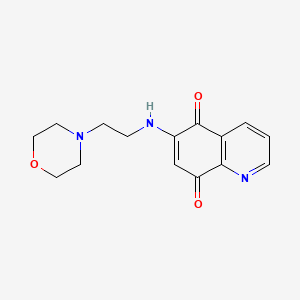
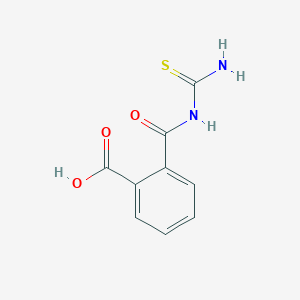
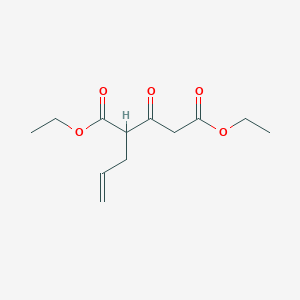
![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)
